Cas no 82360-26-7 (4-(2-Oxopiperidin-1-yl)butanoic acid)
4-(2-Oxopiperidin-1-yl)butanoic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(2-Oxopiperidin-1-yl)butanoic acid
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- MDL: MFCD08059937
- Inchi: 1S/C9H15NO3/c11-8-4-1-2-6-10(8)7-3-5-9(12)13/h1-7H2,(H,12,13)
- InChI Key: ZFABTULRPMUZDB-UHFFFAOYSA-N
- SMILES: O=C1CCCCN1CCCC(=O)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
4-(2-Oxopiperidin-1-yl)butanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00581-1G |
4-(2-Oxopiperidin-1-yl)butanoic acid |
82360-26-7 | 1g |
¥1393.87 | 2023-11-14 | ||
| TRC | O991588-500mg |
4-(2-oxopiperidin-1-yl)butanoic acid |
82360-26-7 | 500mg |
$ 50.00 | 2022-06-03 | ||
| TRC | O991588-1g |
4-(2-oxopiperidin-1-yl)butanoic acid |
82360-26-7 | 1g |
$ 65.00 | 2022-06-03 | ||
| TRC | O991588-5g |
4-(2-oxopiperidin-1-yl)butanoic acid |
82360-26-7 | 5g |
$ 185.00 | 2022-06-03 | ||
| Chemenu | CM281755-5g |
4-(2-Oxopiperidin-1-yl)butanoic acid |
82360-26-7 | 95% | 5g |
$115 | 2022-09-29 | |
| eNovation Chemicals LLC | Y1261545-5g |
4-(2-OXOPIPERIDIN-1-YL)BUTANOIC ACID |
82360-26-7 | 95% | 5g |
$175 | 2024-06-07 | |
| abcr | AB215815-1 g |
4-(2-Oxo-1-piperidinyl)butanoic acid; 95% |
82360-26-7 | 1g |
€63.70 | 2022-03-04 | ||
| abcr | AB215815-5 g |
4-(2-Oxo-1-piperidinyl)butanoic acid; 95% |
82360-26-7 | 5g |
€124.50 | 2022-03-04 | ||
| abcr | AB215815-10 g |
4-(2-Oxo-1-piperidinyl)butanoic acid; 95% |
82360-26-7 | 10g |
€186.60 | 2022-03-04 | ||
| abcr | AB215815-25 g |
4-(2-Oxo-1-piperidinyl)butanoic acid; 95% |
82360-26-7 | 25g |
€339.70 | 2022-03-04 |
4-(2-Oxopiperidin-1-yl)butanoic acid Suppliers
4-(2-Oxopiperidin-1-yl)butanoic acid Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
Additional information on 4-(2-Oxopiperidin-1-yl)butanoic acid
Professional Introduction to 4-(2-Oxopiperidin-1-yl)butanoic acid (CAS No. 82360-26-7) in Modern Chemical and Pharmaceutical Research
4-(2-Oxopiperidin-1-yl)butanoic acid, identified by the Chemical Abstracts Service registry number 82360-26-7, is a specialized organic compound that has garnered significant attention in the realm of chemical and pharmaceutical research. This compound, featuring a piperidine ring conjugated with a butanoic acid moiety, exhibits unique structural and functional properties that make it a valuable scaffold for the development of novel therapeutic agents. Its molecular structure, characterized by a nitrogen-containing heterocycle and a carboxylic acid functional group, positions it as a promising candidate for further exploration in drug discovery and medicinal chemistry.
The relevance of 4-(2-Oxopiperidin-1-yl)butanoic acid is underscored by its potential applications in addressing various biological targets. Recent studies have highlighted its role as an intermediate in the synthesis of bioactive molecules, particularly those targeting neurological and inflammatory pathways. The piperidine moiety, known for its ability to enhance metabolic stability and bioavailability, is a key feature that contributes to the compound's appeal in pharmaceutical development. Additionally, the presence of a carboxylic acid group provides opportunities for further derivatization, enabling the creation of diverse analogs with tailored pharmacological profiles.
In the context of contemporary research, 4-(2-Oxopiperidin-1-yl)butanoic acid has been investigated for its potential in modulating enzyme activity and receptor interactions. For instance, preliminary studies suggest that derivatives of this compound may exhibit inhibitory effects on enzymes involved in pain signaling and inflammation. These findings align with the broader trend in drug discovery toward identifying small molecules that can modulate complex biological processes without significant off-target effects. The compound's structural features are particularly amenable to rational drug design, allowing researchers to fine-tune its properties for optimal therapeutic efficacy.
The synthesis of 4-(2-Oxopiperidin-1-yl)butanoic acid presents an interesting challenge due to the need to construct both the piperidine ring and the butanoic acid side chain efficiently. Advances in synthetic methodologies have enabled more streamlined approaches to its preparation, leveraging techniques such as transition metal-catalyzed cross-coupling reactions and intramolecular cyclizations. These innovations not only improve yield but also enhance scalability, making the compound more accessible for large-scale applications in pharmaceutical research. The development of efficient synthetic routes is crucial for advancing preclinical studies and eventual clinical trials.
One of the most compelling aspects of 4-(2-Oxopiperidin-1-yl)butanoic acid is its versatility as a building block for more complex molecules. Researchers have utilized this compound to generate libraries of derivatives, each with distinct pharmacological properties. High-throughput screening methods have been employed to identify lead compounds with promising activity against disease-related targets. Such efforts are part of an ongoing effort to accelerate the discovery of new drugs that can address unmet medical needs. The compound's role in these endeavors highlights its importance as a tool in modern medicinal chemistry.
The pharmacokinetic properties of 4-(2-Oxopiperidin-1-yl)butanoic acid are another area of active investigation. Understanding how this compound is metabolized and eliminated by the body is essential for optimizing its therapeutic potential. Studies using computational modeling and experimental techniques have provided insights into its metabolic pathways, helping to predict potential side effects and dosing regimens. These data are critical for guiding the development of next-generation drugs that are both safe and effective.
In conclusion, 4-(2-Oxopiperidin-1-yl)butanoic acid (CAS No. 82360-26-7) represents a significant advancement in chemical and pharmaceutical research. Its unique structural features make it a versatile scaffold for developing novel therapeutic agents, particularly those targeting neurological and inflammatory disorders. The ongoing exploration of its synthetic pathways, pharmacological properties, and potential applications underscores its importance as a cornerstone in modern drug discovery efforts. As research continues to uncover new possibilities for this compound, its role in addressing complex diseases will likely expand, offering hope for innovative treatments in the years to come.
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